Ethyl (dichlorophosphanyl)acetate

Description

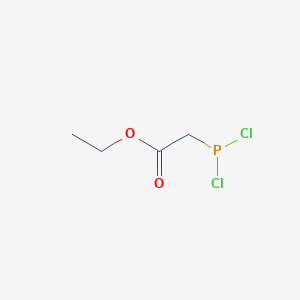

This compound’s structure combines electrophilic phosphorus (P(III)) with ester functionality, enabling diverse reactivity in organic synthesis.

Properties

CAS No. |

1001-10-1 |

|---|---|

Molecular Formula |

C4H7Cl2O2P |

Molecular Weight |

188.97 g/mol |

IUPAC Name |

ethyl 2-dichlorophosphanylacetate |

InChI |

InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |

InChI Key |

UYSAHLVAWDJNMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CP(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]

Industrial Production Methods

The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .

Chemical Reactions Analysis

Types of Reactions

Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).

Substitution: Nucleophiles like amines or alcohols.

Major Products

Hydrolysis: Ethanol and acetic acid.

Oxidation: Phosphine oxide derivatives.

Substitution: Various substituted phosphanyl esters.

Scientific Research Applications

Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.

Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.

Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .

Comparison with Similar Compounds

Triethyl Phosphonoacetate (I) and Dibutyl Ethyl Phosphonoacetate (II)

Ethyl (Diphenylphosphoryl)acetate

Diethyl Ethylphosphonite (CAS 2651-85-6)

Ethylphosphonous Dichloride (CAS 1498-40-4)

- Structure : Simplistic Cl₂P–CH₂CH₃ without ester functionality .

- Key Differences: Reactivity: Highly reactive due to unhindered P–Cl bonds; used as a precursor for organophosphorus synthesis. Applications: Lacks the ester group for further derivatization, limiting its utility in peptide chemistry compared to the target compound .

Ethylphosphonyl Dichloride (CAS 1066-50-8)

Comparative Data Table

| Compound | Structure Highlights | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| Ethyl (dichlorophosphanyl)acetate | PCl₂, ester group | Reaction of hydroxy ester with PCl₃ | Electrophilic, moisture-sensitive | Phosphonodepsipeptide synthesis |

| Triethyl Phosphonoacetate | Acylphosphonate, ethyl esters | Arbuzov reaction with phosphite | Low electrophilicity, stable | Hydrazone intermediates |

| Ethyl (Diphenylphosphoryl)acetate | P=O, diphenyl groups | Not specified | Sterically hindered, stable | Catalysis, materials science |

| Diethyl Ethylphosphonite | P(III), ethoxy/ethyl groups | Not specified | Nucleophilic, oxidizable | Ligands, regulated synthesis |

| Ethylphosphonous Dichloride | Cl₂P–CH₂CH₃ | Not specified | Highly reactive, volatile | Organophosphorus precursors |

| Ethylphosphonyl Dichloride | Cl₂P(O)–CH₂CH₃ | Not specified | Stable, moderate reactivity | Phosphonate ester synthesis |

Research Findings and Analysis

- Reactivity : The dichlorophosphanyl group in the target compound enhances electrophilicity, enabling reactions with nucleophiles like amines or alcohols. This contrasts with phosphoryl or phosphonite analogs, which exhibit lower reactivity due to electron-withdrawing or steric effects .

- Stability : P–Cl bonds render the compound moisture-sensitive, requiring anhydrous handling. Phosphoryl derivatives (e.g., Ethylphosphonyl dichloride) are more stable but less versatile in synthetic pathways .

- Stereochemical Utility: The target compound’s synthesis route () produces optically active intermediates, a critical advantage for asymmetric synthesis compared to non-chiral analogs like Ethylphosphonous dichloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.